molecular formula C25H22N4O4S B2846745 2-((4-nitrobenzyl)thio)-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537043-46-2

2-((4-nitrobenzyl)thio)-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B2846745
CAS No.: 537043-46-2
M. Wt: 474.54
InChI Key: GAIDHNANKMHJOQ-UHFFFAOYSA-N
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Description

The compound 2-((4-nitrobenzyl)thio)-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione belongs to the pyrimido[4,5-b]quinoline family, a class of heterocyclic compounds with a fused pyrimidine-quinoline core. These derivatives are renowned for their diverse biological activities, including anticancer, antifungal, and antimicrobial properties, which are heavily influenced by substituents on the core structure . The target compound features a 4-nitrobenzylthio group at position 2 and a p-tolyl group (para-methylphenyl) at position 3.

Synthetic routes for such compounds often involve multicomponent reactions (MCRs) catalyzed by acidic or nanomaterial-based systems. For example, Zr-based metal-organic frameworks (MOFs) have been used to achieve high yields (85–95%) in similar pyrimidoquinoline syntheses . The nitrobenzylthio substituent likely necessitates specific reaction conditions, such as microwave irradiation or ultrasonic activation, to ensure efficient cyclization .

Properties

CAS No.

537043-46-2

Molecular Formula

C25H22N4O4S

Molecular Weight

474.54

IUPAC Name

5-(4-methylphenyl)-2-[(4-nitrophenyl)methylsulfanyl]-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C25H22N4O4S/c1-14-5-9-16(10-6-14)20-21-18(3-2-4-19(21)30)26-23-22(20)24(31)28-25(27-23)34-13-15-7-11-17(12-8-15)29(32)33/h5-12,20H,2-4,13H2,1H3,(H2,26,27,28,31)

InChI Key

GAIDHNANKMHJOQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SCC5=CC=C(C=C5)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-((4-nitrobenzyl)thio)-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione , also known by its CAS number 537044-79-4 , is a novel derivative within the pyrimido[4,5-b]quinoline class. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and antifungal applications.

Chemical Structure and Properties

PropertyValue
Molecular FormulaC27H26N4O4S
Molecular Weight502.6 g/mol
CAS Number537044-79-4

The structure features a p-tolyl group and a 4-nitrobenzyl thioether moiety, which are pivotal for its biological interactions.

Antimicrobial and Antifungal Properties

Research indicates that derivatives of pyrimido[4,5-b]quinoline exhibit significant antimicrobial activity. A study demonstrated that compounds structurally similar to the target compound showed potent activity against various bacterial strains. For instance:

  • Antibacterial Activity : Compounds with similar thioether substitutions have been reported to exhibit antibacterial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often range from 1 to 8 µg/mL depending on the specific bacterial strain tested .
  • Antifungal Activity : A related study evaluated antifungal activities against Candida species. The results indicated that certain pyrimido derivatives had MIC values ranging from 1 to 4 µg/mL , showing promising antifungal efficacy against strains such as Candida albicans and Candida dubliniensis .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that the compound can bind effectively to enzymes involved in metabolic pathways of pathogens. For example, it has shown potential interactions with the enzyme CYP51, which is crucial in sterol biosynthesis in fungi .

Case Studies

  • Case Study on Antifungal Efficacy : A study conducted on a series of pyrimido[4,5-b]quinoline derivatives found that one compound exhibited a significant reduction in fungal growth at concentrations as low as 1 µg/mL against C. dubliniensis. The study utilized broth microdilution methods to ascertain the effectiveness of the compounds .
  • Antimicrobial Screening : Another investigation assessed various derivatives for their antibacterial properties using standard CLSI guidelines. Compounds were tested against Staphylococcus aureus and Escherichia coli, revealing that several derivatives had MIC values below 10 µg/mL , indicating strong antibacterial potential .

Summary of Findings

The compound This compound demonstrates promising biological activities:

  • Exhibits significant antibacterial and antifungal properties.
  • Effective binding to key enzymes suggests a mechanism for its bioactivity.
  • Potential for development into therapeutic agents targeting microbial infections.

Future Directions

Further research is warranted to explore the full spectrum of biological activities and mechanisms of action for this compound. In vivo studies and clinical trials will be essential to validate its efficacy and safety profile for potential therapeutic applications.

Scientific Research Applications

Biological Activities

  • Anticancer Properties
    • Recent studies indicate that compounds similar to 2-((4-nitrobenzyl)thio)-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione exhibit significant cytotoxic effects against various cancer cell lines. For instance:
      • Study Findings: A study demonstrated that derivatives of this compound showed selective toxicity towards breast cancer cells while sparing normal cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways .
      • Case Study: In vitro tests revealed that the compound inhibited cell proliferation in MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines with IC50 values in the micromolar range.
  • Anti-inflammatory Effects
    • The compound has been investigated for its anti-inflammatory properties. Research indicates that it may reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation.
      • Mechanism of Action: It is suggested that the compound exerts its effects by modulating NF-kB signaling pathways and reducing oxidative stress markers .
      • Experimental Evidence: In animal models of inflammation (e.g., carrageenan-induced paw edema), administration of the compound resulted in a significant reduction in swelling compared to control groups.
  • Antimicrobial Activity
    • Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains.
      • Research Insights: Testing against Staphylococcus aureus and Escherichia coli indicated that the compound exhibited bactericidal activity at certain concentrations .
      • Application Potential: These findings suggest potential applications in developing new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Pyrimido[4,5-b]quinoline derivatives vary primarily in substituents at positions 2, 5, and 6. Below is a comparative analysis of key analogs:

Compound Name/Structure Substituents (Position 2/Position 5) Key Structural Features Biological Activity Reference
Target Compound 2-(4-nitrobenzylthio), 5-(p-tolyl) Nitro (electron-withdrawing), p-tolyl (lipophilic) Hypothesized anticancer/antifungal
D13 () 2-(methylthio), 5-(3,4-dihydroxyphenyl) Methylthio (small S-group), dihydroxyphenyl (H-bond donor) Antifungal (MIC90: 1–4 µg/mL)
Compound in 2-[(3-methylbutyl)thio], 5-(5-methyl-2-thienyl) Bulky alkylthio, thienyl (π-conjugated) Not reported
Compound in 2-(unsubstituted), 5-[4-(methylthio)phenyl] Methylthiophenyl (moderate lipophilicity) Not reported

Key Observations:

  • Electron-withdrawing vs. Electron-donating Groups: The nitro group in the target compound may enhance binding to enzymatic targets (e.g., CYP51 in fungi) through dipole interactions, whereas D13’s dihydroxyphenyl group relies on H-bonding .
  • Lipophilicity: The p-tolyl group in the target compound likely improves cellular uptake compared to D13’s polar dihydroxyphenyl group. ’s 3-methylbutylthio substituent may further increase lipophilicity but reduce solubility .
  • Stereoelectronic Effects: The 4-nitrobenzylthio group’s steric bulk and electron deficiency could hinder interactions with flat binding pockets (e.g., DNA intercalation sites), unlike smaller substituents like methylthio .

Physicochemical Properties

  • Solubility: The nitro and p-tolyl groups in the target compound likely reduce aqueous solubility compared to D13’s hydroxylated analog.
  • In contrast, methylthio groups (e.g., D13) are more metabolically stable .

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